2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Methoxyethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: It can be reduced to form boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions.
Major Products
Phenols: Formed from oxidation reactions.
Boranes: Resulting from reduction reactions.
Substituted Boronic Esters: Produced through substitution reactions.
Scientific Research Applications
2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. These interactions are crucial for its role in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethyl)phenylboronic acid
- Phenylboronic acid
- Pinacolborane
Uniqueness
2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. Its specific structure allows for more efficient and selective reactions, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C15H23BO3 |
---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-[4-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-8-6-12(7-9-13)10-11-17-5/h6-9H,10-11H2,1-5H3 |
InChI Key |
RKQJMCGTIOOUJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC |
Origin of Product |
United States |
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